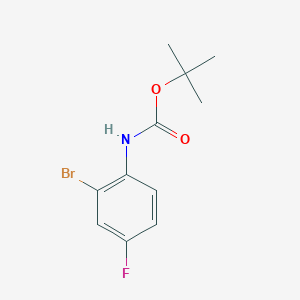

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKPWHZRLYHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463853 | |

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384793-18-4 | |

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

Step 1:

2-Bromo-4-fluoroaniline + Boc₂O → Tert-butyl (2-bromo-4-fluorophenyl)carbamate + CO₂

Key Conditions

Procedure

- Synthesis of 2-Bromo-4-Fluoroaniline :

- Boc Protection :

Bromination of Tert-Butyl (2-Fluorophenyl)carbamate

This approach involves introducing bromine at the ortho position of a pre-formed carbamate.

Reaction Scheme

Step 1:

Tert-butyl (2-fluorophenyl)carbamate → Ortho-lithiated intermediate

Step 2:

Ortho-lithiated intermediate + Br₂ → this compound

Key Conditions

Procedure

- Lithiation :

- Tert-butyl (2-fluorophenyl)carbamate is treated with n-BuLi in THF/hexane at -15°C to 0°C, forming an ortho-directed lithiated intermediate.

- Electrophilic Bromination :

Alternative Routes and Variations

Catalytic Boc Protection

Iron(III) triflate (Fe(OTf)₃) or ionic liquids (e.g., 1,3-disulfonic acid imidazolium hydrogen sulfate) can catalyze Boc protection under solvent-free conditions, achieving yields up to 95%.

Microwave-Assisted Synthesis

Boc₂O and 2-bromo-4-fluoroaniline are heated under microwave irradiation (300 W, 100°C) for 5 minutes, yielding the carbamate in 95% purity after filtration.

Comparison of Methods

| Method | Starting Material | Key Reagents | Yield | Scalability | Advantages |

|---|---|---|---|---|---|

| Direct Boc Protection | 2-Bromo-4-fluoroaniline | Boc₂O, triethylamine, THF | 64–75% | High | Simple, well-established |

| Flow Bromination | Tert-butyl (2-fluorophenyl)carbamate | n-BuLi, ethylene dibromide | 78% | Moderate | High precision, reduced reaction time |

| Catalytic Boc | 2-Bromo-4-fluoroaniline | Fe(OTf)₃, solvent-free | 95% | Low | Green chemistry, reduced solvent use |

Applications

This intermediate is used in:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and more complex organic molecules depending on the specific reaction pathway.

Scientific Research Applications

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is used in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

- Tert-butyl (4-fluorophenyl)carbamate

- Tert-butyl (2-bromo-5-fluorophenyl)carbamate

- Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate

Comparison: Tert-butyl (2-bromo-4-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous .

Biological Activity

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14BrFNO2 and a molecular weight of approximately 303.15 g/mol. Its structure features a tert-butyl group, a bromo and fluoro-substituted phenyl ring, and a carbamate functional group, which contributes to its biochemical interactions.

The primary mechanism of action for this compound involves its interaction with enzymes and proteins through covalent bonding. The carbamate moiety can react with nucleophilic sites on target proteins, leading to:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites, thus modifying the enzyme's functionality.

- Protein Modification : It can also alter protein conformation and activity, impacting various biochemical pathways .

1. Enzyme Inhibition

Research indicates that this compound is effective in inhibiting specific enzymes, which can be pivotal in drug development. The compound's ability to form covalent bonds allows for targeted inhibition of enzymes involved in disease pathways.

2. Anticancer Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 10.38 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 7.00 | Disruption of microtubule dynamics |

These findings suggest that the compound may induce apoptosis through pathways involving p53 and caspase activation, leading to cell death in cancerous cells .

3. Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have focused on the biological applications of carbamate derivatives:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific proteases involved in cancer progression, showcasing its potential as a therapeutic agent.

- Cytotoxicity Evaluation : Research involving flow cytometry revealed that this compound could significantly reduce cell viability in various cancer cell lines while inducing apoptosis through intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.